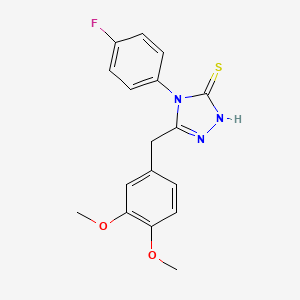

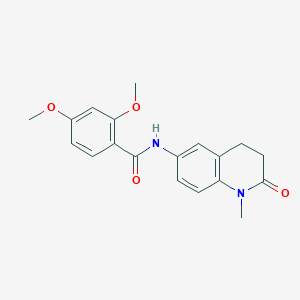

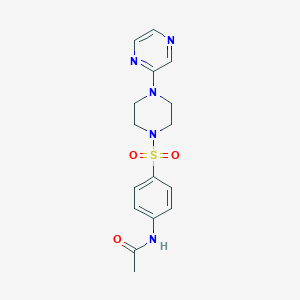

![molecular formula C9H8FNO2S B2640471 [(2-Fluoro-4-methylphenyl)sulfonyl]acetonitrile CAS No. 1325306-08-8](/img/structure/B2640471.png)

[(2-Fluoro-4-methylphenyl)sulfonyl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Nucleophilic Fluorination Reactions

One significant application involves nucleophilic fluorination reactions, where sulfonium borane compounds react with fluoride anions in MeOH/H2O mixtures to afford fluoroborate compounds. This method is potentially applicable to a wide range of nucleophilic fluorination procedures that involve wet fluoride sources (Haiyan Zhao & F. Gabbaï, 2011).

Electrochemical Methods

Electrochemical methods for synthesizing vinyl fluorides involve the electrolytic reduction of fluoro-arylvinyl phenyl sulphones in acetonitrile, leading to the formation of fluoro-arylethylenes. This process highlights the role of acetonitrile in facilitating bond cleavages and formations under electrochemical conditions (A. Kunugi et al., 1993).

Polymerization and Electrochemical Capacitors

The electrochemical polymerization of thiophene derivatives in ionic liquids and acetonitrile has been explored, leading to the development of electroactive polymers suitable for various applications, including electrochemical capacitors. This research underscores the versatility of acetonitrile as a solvent for synthesizing and studying conductive polymers (E. Naudin et al., 2002).

Silver-Catalyzed Cyclizations

Silver-catalyzed cyclization of sulfones to form dihydrofurans is another notable application, showcasing acetonitrile's role in facilitating metal-catalyzed cyclizations at ambient temperatures. This process is valuable for synthesizing cyclic compounds with potential applications in pharmaceuticals and materials science (R. R. Tata & M. Harmata, 2016).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds through nucleophilic displacement reactions using fluoride ions in acetonitrile demonstrates the utility of acetonitrile in mediating reactions involving challenging fluorination steps. This method has implications for synthesizing fluorinated analogs of sugars and other bioactive molecules (T. Haradahira et al., 1984).

特性

IUPAC Name |

2-(2-fluoro-4-methylphenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2S/c1-7-2-3-9(8(10)6-7)14(12,13)5-4-11/h2-3,6H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTHSGWSIZDRHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)CC#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Fluoro-4-methylphenyl)sulfonyl]acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

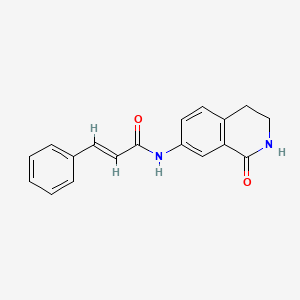

![3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B2640389.png)

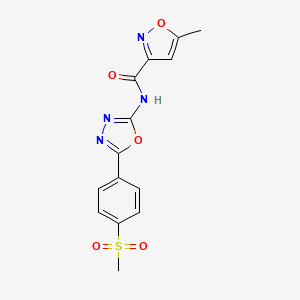

![3-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2640395.png)

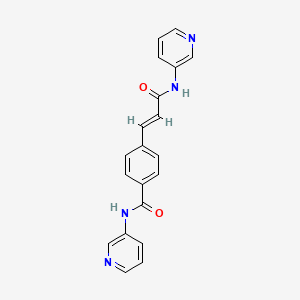

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2640397.png)

![5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide](/img/structure/B2640398.png)

![N-(2,4-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2640411.png)